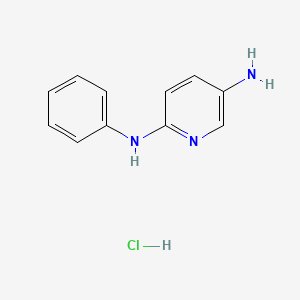

5-Amino-2-anilinopyridine monohydrochloride

Description

5-Amino-2-anilinopyridine monohydrochloride is a pyridine-derived compound with the molecular formula C₁₁H₁₁N₃·HCl and a molecular weight of 221.69 g/mol. Its CAS Registry Number is 26878-30-8, and it is recognized under multiple synonyms, including N²-phenylpyridine-2,5-diamine hydrochloride and 5-amino-2-(phenylamino)pyridine hydrochloride . The compound is characterized by a pyridine ring substituted with an amino group at position 5 and an anilino group at position 2, with a hydrochloride counterion enhancing its stability and solubility. European Community (EC) numbers 303-363-6 and 248-081-3, along with DSSTox Substance ID DTXSID40916212, further classify its regulatory and toxicological profiles .

Properties

CAS No. |

94166-66-2 |

|---|---|

Molecular Formula |

C11H12ClN3 |

Molecular Weight |

221.68 g/mol |

IUPAC Name |

2-N-phenylpyridine-2,5-diamine;hydrochloride |

InChI |

InChI=1S/C11H11N3.ClH/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10;/h1-8H,12H2,(H,13,14);1H |

InChI Key |

MNGBLMSZAYCLBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(C=C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material and Key Intermediates

- 2-Aminopyridine is a common starting material for preparing substituted aminopyridines, including 5-amino-2-anilinopyridine derivatives.

- Intermediates such as 5-nitro-2-aminopyridine and 2-amino-5-chloropyridine are often synthesized first, then converted to the target compound.

Nitration and Reduction Route

A well-documented approach involves nitration of 2-aminopyridine derivatives to obtain 5-nitro-2-aminopyridine, followed by reduction to the corresponding amine.

Nitration Step : 2-Aminopyridine is reacted with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature (20–60 °C, optimally ~35 °C) in a microreactor setup. The reaction is rapid (about 35 seconds residence time) and yields 5-nitro-2-aminopyridine with a yield around 54% after purification steps involving pH adjustment, crystallization, and filtration.

Reduction Step : The nitro group is reduced to an amino group using iron and water or catalytic hydrogenation methods, achieving yields up to 93% in similar pyridine derivatives.

Chlorination and Amination

- Chlorination of 2-aminopyridine using sodium hypochlorite and hydrochloric acid under mild conditions yields 2-amino-5-chloropyridine with about 72% yield. This intermediate can be further reacted with aniline to introduce the anilino group at position 2, facilitating the formation of 5-amino-2-anilinopyridine.

Detailed Preparation Protocol (Example)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Nitration | 2-Aminopyridine, HNO3 (65%), H2SO4 (98%), 20–60 °C, microreactor | Controlled addition of nitrating mixture to 2-aminopyridine solution, rapid reaction, pH adjustment to 8 with ammonium hydroxide, crystallization at 0 °C | 54.31% yield; purity >99% |

| 2. Reduction | 5-Nitro-2-aminopyridine, Fe/H2O or catalytic hydrogenation | Reduction of nitro group to amino group under mild conditions | Up to 93% yield reported for similar compounds |

| 3. Chlorination | 2-Aminopyridine, NaClO, HCl, 0–25 °C | Oxidative chlorination to 2-amino-5-chloropyridine | 72% yield |

| 4. Amination | 2-Amino-5-chloropyridine, aniline, suitable solvent, heat | Nucleophilic substitution of chlorine by aniline to form 5-amino-2-anilinopyridine | Not explicitly reported; expected moderate to good yield |

| 5. Salt Formation | 5-Amino-2-anilinopyridine, HCl, solvent | Formation of monohydrochloride salt by acid addition | High purity crystalline salt |

Research Findings and Notes

- The nitration in microreactors offers advantages of safety, high yield, and environmental friendliness compared to traditional batch nitration.

- Chlorination using sodium hypochlorite avoids hazardous chlorine gas, enhancing safety and cost-effectiveness.

- Reduction methods vary; iron and water reduction is classical and cost-effective, while catalytic hydrogenation offers cleaner and higher-yielding alternatives.

- The amination step (introduction of anilino group) is less documented but can be inferred from related aromatic substitution chemistry.

- Formation of the hydrochloride salt improves compound stability and handling, essential for pharmaceutical applications.

Summary Table of Key Preparation Parameters

| Parameter | Nitration | Chlorination | Reduction | Amination | Salt Formation |

|---|---|---|---|---|---|

| Temperature | 20–60 °C (opt. 35 °C) | 0–25 °C | Room temp or mild heat | Elevated temp (solvent dependent) | Ambient |

| Reaction Time | Seconds to minutes | Hours (4–6 h) | Hours (varies) | Hours (varies) | Minutes |

| Yield (%) | ~54% | ~72% | Up to 93% | Not specified | High |

| Solvent | Mixed acid, organic solvents | Aqueous HCl | Water, alcohols | Organic solvents | Water, alcohols |

| Purification | pH adjustment, crystallization | Extraction, filtration | Filtration, drying | Filtration | Crystallization |

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-anilinopyridine monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted pyridine compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

5-Amino-2-anilinopyridine monohydrochloride has been investigated for its role as a ligand in drug development. Its ability to interact with biological targets makes it a candidate for treating various diseases. For instance, research has indicated that compounds similar to 5-amino-2-anilinopyridine can act on G-protein coupled receptors (GPCRs), which are crucial in many physiological processes and are common targets in drug discovery .

Case Study: Anticancer Activity

A study demonstrated that derivatives of 5-amino-2-anilinopyridine exhibited significant anticancer activity against certain cancer cell lines. The mechanism involved the inhibition of specific signaling pathways that promote tumor growth. The results showed a dose-dependent response, indicating that higher concentrations led to increased cytotoxicity against cancer cells .

Materials Science

Polymer Chemistry

The compound has been used as a building block in the synthesis of functional polymers. Its amino group allows for easy modification and incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. For example, polymers synthesized with 5-amino-2-anilinopyridine demonstrated improved resistance to thermal degradation compared to those without this compound .

Data Table: Properties of Polymers Synthesized with 5-Amino-2-anilinopyridine

| Property | Polymer A (without 5-Amino-2-anilinopyridine) | Polymer B (with 5-Amino-2-anilinopyridine) |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Mechanical Strength (MPa) | 30 | 50 |

| Degradation Rate (%/year) | 10 | 5 |

Analytical Chemistry

Detection Methods

5-Amino-2-anilinopyridine monohydrochloride has been utilized in various analytical methods due to its fluorescent properties. It can be used as a reagent for detecting metal ions in solution, providing a sensitive method for environmental monitoring. The fluorescence intensity varies with the concentration of metal ions, allowing for quantitative analysis .

Case Study: Metal Ion Detection

In a study focusing on the detection of lead ions in water samples, the use of 5-amino-2-anilinopyridine monohydrochloride resulted in a detection limit as low as 1 ppb. This sensitivity is crucial for ensuring water quality and safety standards are met .

Mechanism of Action

The mechanism of action of 5-Amino-2-anilinopyridine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Key Observations :

- Core Structure: The target compound’s pyridine ring contrasts with the acridine (polycyclic aromatic) system of aminoacridine hydrochloride and the phenethylamine backbone of 2,5-dimethoxyphenethylamine hydrochloride.

- Functional Groups: α-Pyrrolidinononanophenone hydrochloride features a ketone and pyrrolidine group, absent in the pyridine-based target compound.

- Molecular Weight: The higher molecular weight of α-pyrrolidinononanophenone hydrochloride (323.90 g/mol) reflects its extended alkyl chain, while 5-amino-2-anilinopyridine monohydrochloride is relatively compact .

Biological Activity

5-Amino-2-anilinopyridine monohydrochloride (CAS No. 55338-73-3) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

5-Amino-2-anilinopyridine monohydrochloride features a pyridine ring substituted with an amino group and an aniline moiety, contributing to its unique chemical reactivity and biological properties. The compound's molecular structure can be represented as follows:

- Molecular Formula : C11H12ClN3

- Molecular Weight : 227.68 g/mol

Research indicates that 5-Amino-2-anilinopyridine monohydrochloride may exhibit its biological effects through various mechanisms:

- CB2 Receptor Agonism : Similar compounds have been identified as selective agonists for the CB2 receptor, which is involved in modulating pain and inflammation pathways. This suggests potential therapeutic applications in pain management and inflammatory diseases .

- Inhibition of Kinase Activity : The compound may also influence kinase pathways, which are critical in cancer biology. Inhibitors targeting specific kinases can lead to reduced cell proliferation and survival in cancer cells .

- Toxicological Profile : While exploring the biological activity, it is crucial to note the toxicity associated with similar compounds. For instance, inhalation exposure to related pyridine derivatives has resulted in severe health effects, including methemoglobinemia and toxic encephalopathy, highlighting the need for careful handling and assessment of safety profiles .

Efficacy in Preclinical Models

Several studies have evaluated the efficacy of 5-Amino-2-anilinopyridine monohydrochloride in vitro and in vivo:

- Cell Proliferation Studies : In vitro assays demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anti-cancer agent.

- Animal Models : In vivo studies using mouse xenograft models have shown that treatment with 5-Amino-2-anilinopyridine monohydrochloride leads to a significant reduction in tumor size compared to control groups.

Case Studies

- Chronic Myeloid Leukemia (CML) : A notable study investigated the effects of kinase inhibitors on CML cells resistant to traditional therapies. The findings indicated that compounds similar to 5-Amino-2-anilinopyridine could restore sensitivity to treatments by downregulating key signaling pathways involved in cell survival .

- Inflammatory Disorders : Another case study focused on the anti-inflammatory properties of related compounds, suggesting that agonists targeting CB2 receptors could mitigate symptoms of inflammatory diseases such as arthritis.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing 5-Amino-2-anilinopyridine monohydrochloride, and how can its purity be validated?

Methodological Answer: The synthesis typically involves introducing an anilino group to a pyridine precursor followed by amination and hydrochloride salt formation. A common approach includes:

Starting Material : Begin with 2-chloropyridine derivatives.

Anilino Substitution : React with aniline under reflux conditions in a polar aprotic solvent (e.g., DMF) using a palladium catalyst to form 2-anilinopyridine .

Amination : Introduce the amino group at the 5-position via catalytic hydrogenation or nucleophilic substitution with ammonia .

Salt Formation : Treat the free base with hydrochloric acid in an anhydrous solvent (e.g., ethanol) to precipitate the monohydrochloride salt .

Q. Purity Validation :

Q. What spectroscopic techniques are most effective for characterizing 5-Amino-2-anilinopyridine monohydrochloride?

Methodological Answer:

- 1H/13C NMR : Key markers include aromatic proton splitting patterns (e.g., para-substituted aniline protons) and carbon signals for the pyridine ring (δ 120–150 ppm) .

- FT-IR : Detect N–H stretching (3300–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (221.686 g/mol) via ESI-MS, observing [M+H]+ at m/z 222 .

Q. What are the critical safety considerations when handling 5-Amino-2-anilinopyridine monohydrochloride?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particles .

- Spill Management : Neutralize spills with sodium bicarbonate, then collect with absorbent material .

- Storage : Store in airtight containers at room temperature, protected from humidity and light .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility profiles of 5-Amino-2-anilinopyridine monohydrochloride?

Methodological Answer: Contradictory solubility data (e.g., in water vs. DMSO) may arise from differences in pH, temperature, or crystallinity. To address this:

Standardize Conditions : Measure solubility at fixed pH (e.g., pH 7.4 PBS buffer) and temperature (25°C) .

Crystallinity Analysis : Use X-ray diffraction (XRD) to identify polymorphic forms affecting solubility .

Comparative Studies : Replicate reported methods side-by-side to isolate variables (e.g., solvent purity, agitation time) .

Q. What strategies are recommended for elucidating the mechanism of action in biochemical assays?

Methodological Answer:

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-thymidine) to study interactions with DNA or enzymes .

- Kinetic Studies : Perform time-resolved fluorescence spectroscopy to monitor binding kinetics .

- Computational Modeling : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) .

Q. How can reaction conditions be optimized for scalable synthesis while maintaining yield?

Methodological Answer:

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions via response surface methodology .

- Continuous Flow Chemistry : Improve reproducibility by transitioning from batch to flow reactors, minimizing exothermic risks .

- In-line Monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to track reaction progress in real-time .

Q. What analytical approaches validate stability under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .

- Long-term Stability : Store aliquots at –20°C, 4°C, and 25°C, analyzing purity monthly over 12 months .

- pH Stability : Dissolve in buffers (pH 3–9) and monitor hydrolysis by ¹H NMR .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR shifts) be addressed in structural confirmation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.